molecular formula C35H53N9O12 B12582365 L-Alanyl-L-tyrosylglycyl-L-seryl-L-leucylglycylglycyl-L-prolyl-L-alanine CAS No. 263269-12-1

L-Alanyl-L-tyrosylglycyl-L-seryl-L-leucylglycylglycyl-L-prolyl-L-alanine

Cat. No.: B12582365
CAS No.: 263269-12-1
M. Wt: 791.8 g/mol
InChI Key: NCSTZZGTIVDQOR-CGZLHFDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alanyl-L-tyrosylglycyl-L-seryl-L-leucylglycylglycyl-L-prolyl-L-alanine is a peptide compound composed of multiple amino acids. Peptides like this one are essential in various biological processes and have significant applications in medical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-tyrosylglycyl-L-seryl-L-leucylglycylglycyl-L-prolyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. Additionally, biotechnological methods involving recombinant DNA technology can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-tyrosylglycyl-L-seryl-L-leucylglycylglycyl-L-prolyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: Oxidation of the tyrosine residue can lead to the formation of dityrosine.

    Reduction: Reduction reactions can modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Use of specific amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of tyrosine can produce dityrosine, while substitution reactions can yield peptide analogs with altered biological activity.

Scientific Research Applications

L-Alanyl-L-tyrosylglycyl-L-seryl-L-leucylglycylglycyl-L-prolyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Alanyl-L-tyrosylglycyl-L-seryl-L-leucylglycylglycyl-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-tyrosine: A simpler dipeptide with similar bioactive properties.

    L-Alanyl-L-glutamine: Known for its stability and use in medical nutrition.

    L-Alanyl-L-serine: Another dipeptide with distinct biological functions.

Uniqueness

L-Alanyl-L-tyrosylglycyl-L-seryl-L-leucylglycylglycyl-L-prolyl-L-alanine is unique due to its specific sequence and combination of amino acids, which confer unique structural and functional properties. This uniqueness makes it valuable for specialized research and therapeutic applications.

Properties

CAS No.

263269-12-1

Molecular Formula

C35H53N9O12

Molecular Weight

791.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C35H53N9O12/c1-18(2)12-23(31(51)38-14-27(47)37-16-29(49)44-11-5-6-26(44)34(54)40-20(4)35(55)56)43-33(53)25(17-45)41-28(48)15-39-32(52)24(42-30(50)19(3)36)13-21-7-9-22(46)10-8-21/h7-10,18-20,23-26,45-46H,5-6,11-17,36H2,1-4H3,(H,37,47)(H,38,51)(H,39,52)(H,40,54)(H,41,48)(H,42,50)(H,43,53)(H,55,56)/t19-,20-,23-,24-,25-,26-/m0/s1

InChI Key

NCSTZZGTIVDQOR-CGZLHFDMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.